molecular formula C25H31FN4O4 B587264 N-Boc-N-desethyl Sunitinib-d5 CAS No. 1246832-84-7

N-Boc-N-desethyl Sunitinib-d5

Cat. No. B587264
CAS RN: 1246832-84-7
M. Wt: 475.576
InChI Key: GJJVBOSWZGYOFA-ILZNSAHESA-N
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Description

“N-Boc-N-desethyl Sunitinib-d5” is the labelled analogue of N-Boc-N-desethyl Sunitinib, which is an intermediate in the preparation of Sunitinib metabolites . It has a molecular formula of C25H26D5FN4O4 and a molecular weight of 475.57 .


Molecular Structure Analysis

The molecular structure of “N-Boc-N-desethyl Sunitinib-d5” includes various functional groups and atoms. The IUPAC name is tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate .

Mechanism of Action

Target of Action

N-Boc-N-desethyl Sunitinib-d5 is an intermediate in the preparation of labelled Sunitinib . Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). It targets several receptors, including VEGFR, PDGFR, and KIT .

Mode of Action

Sunitinib inhibits the cellular signaling by targeting multiple receptor tyrosine kinases (RTKs). These include the platelet-derived growth factor receptors (PDGFRα and PDGFRβ) and the vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3). Additionally, sunitinib inhibits other RTKs that are involved in tumor growth and pathologic angiogenesis .

Biochemical Pathways

By inhibiting these targets, Sunitinib can block the downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival. This leads to the inhibition of angiogenesis, tumor growth, and metastasis .

Pharmacokinetics

It has a half-life of approximately 40 to 60 hours .

Result of Action

The inhibition of the RTKs and the subsequent downstream pathways by Sunitinib leads to decreased tumor vascularization, tumor cell apoptosis, and a decrease in tumor growth .

Action Environment

The action of N-Boc-N-desethyl Sunitinib-d5, like other drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s diet, and the patient’s overall health status. For instance, drugs that inhibit or induce CYP3A4 can affect the metabolism of Sunitinib .

properties

IUPAC Name

tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13-/i1D3,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJVBOSWZGYOFA-ILZNSAHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747199
Record name tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-desethyl Sunitinib-d5

CAS RN

1246832-84-7
Record name tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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